Ethyl 3-methyl-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a heterocyclic organic compound . It is a benzofuran derivative with the molecular formula C12H12O3 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate consists of a benzofuran ring attached to an ethyl ester group . The molecular weight is 204.222 Da .Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-methyl-1-benzofuran-2-carboxylate is used in the synthesis of new benzofuran derivatives with potential biological activities. For instance, Mubarak et al. (2007) synthesized various benzofuran derivatives including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates and tested their in vitro anti-HIV-1 and HIV-2 activities (Mubarak et al., 2007).
Crystal Structure Analysis
- The crystal structure of derivatives of ethyl 3-methyl-1-benzofuran-2-carboxylate has been a subject of study. For example, Seo et al. (2011) prepared the compound by alkaline hydrolysis and analyzed its crystal structure, revealing intermolecular hydrogen bonds and centrosymmetric dimers (Seo et al., 2011).
Novel Compound Synthesis
- Gao et al. (2011) described the synthesis of novel benzofuran-2-yl-quinoline-3-carboxylic acid derivatives using ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various salicylaldehydes, demonstrating the versatility of ethyl 3-methyl-1-benzofuran-2-carboxylate in chemical synthesis (Gao et al., 2011).
Analyzing Molecular Interactions
- Studies like those conducted by Choi et al. (2007) focus on the molecular interactions within derivatives of ethyl 3-methyl-1-benzofuran-2-carboxylate, such as the investigation of hydrogen bonding and crystal packing in various derivatives (Choi et al., 2007).
Pharmacological Potential
- While specific studies on ethyl 3-methyl-1-benzofuran-2-carboxylate itself are limited, its derivatives have been investigated for various pharmacological activities. For instance, Goldberg et al. (1977) explored the hypocholesterolemic activity of cyclic analogs of clofibrate, a compound structurally related to benzofuran derivatives (Goldberg et al., 1977).
Antituberculosis Study
- Thorat et al. (2016) conducted a study on 3-Methyl-1-Benzofuran-2-Carbohydrazide, a compound derived from benzofuran, for its antituberculosis properties, highlighting the potential medicinal applications of benzofuran derivatives (Thorat et al., 2016).
Alternative Synthesis Methods
- Sapkal et al. (2010) presented an efficient synthesis of benzofuran derivatives using 1-Methyl-3-ethyl imidazolium bromide and basic alumina, showcasing alternative methods of synthesizing benzofuran-related compounds (Sapkal et al., 2010).
properties
IUPAC Name |
ethyl 3-methyl-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZJJPGVQYUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360981 | |
Record name | Ethyl 3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-1-benzofuran-2-carboxylate | |
CAS RN |
22367-82-4 | |
Record name | Ethyl 3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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